Fmoc-His(Tos)-OH

Overview

Description

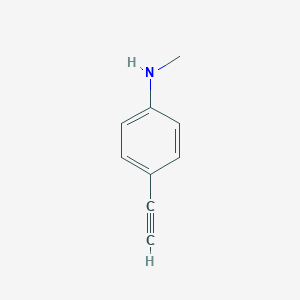

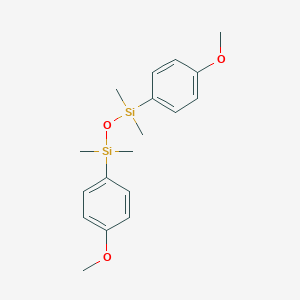

Fmoc-His(Tos)-OH is a synthetic molecule used in biochemistry and molecular biology. It is a peptide-based reagent commonly used as a linker molecule in solid-phase peptide synthesis (SPPS). This compound is an important tool in the development of peptide-based drugs, antibodies, and other biotechnological products. It is also used in peptide synthesis, purification, and characterization.

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS) : Fmoc-His(3Bum)OH is used in SPPS to minimize racemization of histidine residues during coupling and esterification reactions (Mergler et al., 2001).

Peptide Synthesis with Oxidatively Modified Peptides : Fmoc-Atda-OH allows the solid phase synthesis of peptides containing a Thr(O) moiety, useful as models in studying oxidative modifications in biological systems (Waliczek et al., 2015).

Cell Culture Compatibility : Fmoc-peptide gels with functionalities like NH2, COOH, or OH enhance compatibility with different cell types, supporting cell proliferation and morphology retention (Jayawarna et al., 2009).

Diverse Functional Applications : Fmoc-modified amino acids and short peptides have potential applications in areas like cell cultivation, bio-templating, drug delivery, and therapeutics (Tao et al., 2016).

Influence on Peptide Secondary Structure : The Fmoc group supports mainly a β-sheet conformation in peptides, which is significant in the study of peptide structures (Larsen et al., 1993).

Tissue Engineering and Drug Delivery : Fmoc-FF dipeptide hydrogelator is a suitable building block for hybrid materials, with potential applications in tissue engineering and drug delivery (Diaferia et al., 2019).

Selective Peptide Cleavage : Fmoc-Cys(Fmoc)-OH is used in amide bond forming reactions and can be selectively cleaved from peptides, which is crucial in peptide synthesis and modification (West et al., 2001).

Fluorescent Silver Nanoclusters : Fmoc-Phe-OH hydrogel can stabilize fluorescent few-atom silver nanoclusters, which have interesting fluorescent properties for various applications (Roy & Banerjee, 2011).

Antibacterial and Anti-Inflammatory Applications : Fmoc-pentafluoro-l-phenylalanine-OH-decorated self-assembling blocks are used in biomedical applications for antibacterial and anti-inflammatory purposes (Schnaider et al., 2019).

Enhanced Antimicrobial Activity : Incorporating FMOC-Lys(FMOC)-OH into supramolecular gels with silver enhances antimicrobial activity, relevant in healthcare settings (Croitoriu et al., 2021).

Amino Acid-Based Hydrogels : Functionalized single-walled carbon nanotube-containing amino acid-based hydrogels show improved thermal stability and elasticity, useful in material science (Roy & Banerjee, 2012).

Photocaging Peptides : A method for photocaging peptides with a photosensitive group compatible with Fmoc solid phase peptide synthesis has been developed for various biological applications (Tang et al., 2015).

Mechanism of Action

Target of Action

Fmoc-His(Tos)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during peptide synthesis, preventing premature reactions .

Mode of Action

This compound interacts with its targets (amino acids) through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to an insoluble resin . The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide chain, preventing it from reacting until it is selectively removed .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which link individual amino acids together to form peptides . The downstream effects of this process include the production of peptides that can serve a variety of biological functions, depending on their specific amino acid sequences .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the concentration of the reagent, the reaction conditions, and the nature of the amino acids being linked .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with a specific sequence of amino acids . These peptides can then be used in a variety of applications, ranging from biological research to the development of new pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of Fmoc deprotection . Additionally, the temperature and solvent used can also impact the overall success of the peptide synthesis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAKSHNECOECCD-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583802 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112380-10-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.